N-[(2E)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide
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Overview
Description
N-[(2E)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a thiazole ring, and a phenylpropanamide moiety
Preparation Methods
The synthesis of N-[(2E)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide typically involves multiple steps. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl group and the phenylpropanamide moiety. The reaction conditions usually require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and reduce costs.
Chemical Reactions Analysis
N-[(2E)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the thiazole ring or the chlorophenyl group.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the thiazole ring and the phenylpropanamide moiety.
Scientific Research Applications
N-[(2E)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe to study enzyme interactions or cellular pathways.
Medicine: Preliminary studies suggest it could have pharmacological properties, such as anti-inflammatory or anticancer activities, making it a candidate for drug development.
Industry: It can be utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2E)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it could inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it could interact with multiple biological systems.
Comparison with Similar Compounds
N-[(2E)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide can be compared to other compounds with similar structures, such as:
Thiazole derivatives: These compounds share the thiazole ring and may have similar chemical reactivity and biological activities.
Chlorophenyl compounds: Compounds with a chlorophenyl group can undergo similar substitution reactions and may have comparable pharmacological properties.
Phenylpropanamides: These compounds share the phenylpropanamide moiety and can be used in similar applications, such as drug development or material synthesis.
The uniqueness of this compound lies in its combination of these structural elements, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19ClN2O3S2 |
---|---|
Molecular Weight |
435.0 g/mol |
IUPAC Name |
N-[3-(3-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-phenylpropanamide |
InChI |
InChI=1S/C20H19ClN2O3S2/c21-15-7-4-8-16(11-15)23-17-12-28(25,26)13-18(17)27-20(23)22-19(24)10-9-14-5-2-1-3-6-14/h1-8,11,17-18H,9-10,12-13H2 |
InChI Key |
CZDYLJDXGCWRDW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)CCC3=CC=CC=C3)N2C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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